7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3N3S/c7-3-2-4(12-1-11-3)14-5(13-2)6(8,9)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBXPRWWDIQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934497-36-5 | |
| Record name | 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a chlorinated pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 5 and 7 serve as primary sites for nucleophilic displacement due to electron-withdrawing effects from the trifluoromethyl group and fused ring system.
Mechanistic Insight :
The trifluoromethyl group activates the thiazolo-pyrimidine ring via inductive effects, increasing electrophilicity at C5 and C7. DFT studies suggest a two-step mechanism:
-
Base-assisted deprotonation of the nucleophile.
-
Concerted aromatic substitution with chloride elimination.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the thiazole ring (C2) or pyrimidine positions:
| Reaction | Catalytic System | Substrates | Applications | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl derivatives for kinase inhibition | 60–82 |
| Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, Cs₂CO₃ | Amines | Piperidine/aryl amide conjugates (e.g., kinase-targeting agents) | 55–75 |
Key Example :
Synthesis of 4-(3-Trifluoromethyl-benzyl)-piperidine-1-carboxylic acid (7-methoxy-thiazolo[5,4-d]pyrimidin-2-yl)-amide via Buchwald-Hartwig amination achieved 68% yield .
Cyclization and Ring-Opening Reactions
The fused thiazolo-pyrimidine system participates in ring-expansion and annulation processes:
3.1. Microwave-Assisted Cyclization
Under microwave irradiation (150°C, 20 min), reactions with thioureas yield tetracyclic systems:
text7-Cl-Thiazolo[5,4-d]pyrimidine + Thiourea → Thiazolo[4',5':4,5]thieno[2,3-d]pyrimidine
Conditions : DMF, 150°C, μW, 20 min
Yield : 74%
3.2. Acid-Mediated Ring Opening
Treatment with conc. HCl/EtOH (reflux, 6h) cleaves the thiazole ring, generating pyrimidine-thiol intermediates .
Biological Interactions Involving Covalent Modification
The compound’s electrophilic sites enable interactions with biological nucleophiles:
Structure-Activity Relationship (SAR) :
-
Trifluoromethyl group enhances membrane permeability (logP = 2.1) .
-
Chlorine atoms critical for H-bonding with kinase hinge regions .
Stability and Degradation Pathways
Hydrolytic Degradation :
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pH-dependent hydrolysis at C7-Cl:
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t₁/₂ (pH 7.4) : 48h
-
t₁/₂ (pH 1.2) : 12h
-
Photolytic Stability :
-
Decomposes under UVB (310 nm) via radical-mediated C-S bond cleavage.
This compound’s versatility in nucleophilic substitution, cross-coupling, and targeted biological interactions makes it a valuable scaffold in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions to minimize hydrolysis during synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound in developing new anticancer agents. The thiazole and pyrimidine moieties contribute to its ability to inhibit specific cancer cell lines effectively.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that derivatives of thiazolo-pyrimidines can inhibit the growth of various bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal agents.
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as a versatile scaffold in organic synthesis. It can be utilized to synthesize other complex molecules through various reactions such as nucleophilic substitutions and cyclization reactions.
2. Fluorinated Compounds
Due to its trifluoromethyl group, this compound is valuable in synthesizing fluorinated derivatives that are often more biologically active than their non-fluorinated counterparts. The incorporation of fluorine can enhance the pharmacokinetic properties of drugs.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference Source |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Journal of Medicinal Chemistry |
| Antimicrobial Research | Inhibition of bacterial and fungal growth | In vitro studies |
| Organic Synthesis | Scaffold for synthetic intermediates | Various organic synthesis literature |
| Fluorinated Compound Synthesis | Development of biologically active fluorinated compounds | Chemical synthesis journals |
Case Studies
Case Study 1: Anticancer Activity
A study published in Clinical Cancer Research explored the effects of thiazolo-pyrimidine derivatives on cancer cell proliferation. The findings demonstrated that certain modifications to the thiazole ring enhanced cytotoxicity against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University tested several thiazolo-pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that compounds with a trifluoromethyl group exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may inhibit enzymes such as topoisomerase I, leading to DNA damage and apoptosis in cancer cells . Additionally, its neuroprotective effects are thought to involve the inhibition of inflammatory pathways and reduction of oxidative stress in neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[5,4-d]Pyrimidine Derivatives
Substituent Position and Functional Group Variations
Chloro-Substituted Analogs
- 4-Chloro-[1,2]thiazolo[5,4-d]pyrimidine (CAS: 1483065-60-6) and 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine (CAS: 13316-08-0) differ in chloro substituent positions (4 vs. 5 vs. 7). Positional changes significantly alter electronic properties and binding interactions. For instance, 7-chloro derivatives are more prevalent in anticancer studies due to enhanced electrophilicity at the pyrimidine ring .
- 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol (CAS: 1820651-41-9) replaces -CF₃ with a thiol (-SH) group, reducing lipophilicity (LogP: ~1.5 vs.
Trifluoromethyl-Containing Analogs
- 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b in ) demonstrates potent anticancer activity (IC₅₀: <10 µM against A375 melanoma cells). Its trifluoromethyl group at position 5 and a phenyl-thione moiety enhance DNA intercalation, unlike the target compound’s 2-CF₃ group, which may favor kinase inhibition .
- 7-Chloro-2-(difluoromethyl)thiazolo[5,4-d]pyrimidine () substitutes -CF₃ with -CHF₂, resulting in lower electron-withdrawing effects and reduced metabolic resistance compared to the target compound .
Anticancer Activity
- 7-Chloro Derivatives: The 7-chloro substitution is critical for antiproliferative effects. For example, 7-chloro-3-phenyl-5-CF₃ thiazolo[4,5-d]pyrimidine (3b) showed broad-spectrum activity in the NCI-60 panel, while non-chlorinated analogs were inactive .
- Thiol vs. CF₃ : Thiol-containing derivatives (e.g., 7-chloro-thiazolo[4,5-d]pyrimidine-2-thiol) exhibit moderate antimicrobial activity but lack the anticancer potency of CF₃-substituted analogs, highlighting the importance of fluorinated groups in oncology .
Antimicrobial Activity
Physicochemical and Structural Properties
Molecular Weight and Lipophilicity
LogP Comparison :
Compound LogP (Predicted) Target compound ~2.8 7-Chloro-2-thiol analog (CAS 1820651-41-9) ~1.5 3b () ~3.5
Collision Cross-Section (CCS)
- The target compound’s CCS (141.9 Ų for [M+H]⁺) is smaller than bulkier analogs like 3b, suggesting superior membrane permeability .
Biological Activity
7-Chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thiazole ring fused with a pyrimidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃ClF₃N₃S |
| Molar Mass | 221.62 g/mol |
| Density | 1.671 g/cm³ |
| Boiling Point | 276.2 °C (predicted) |
| pKa | -1.98 (predicted) |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. A study published in the journal Molecules highlighted that thiazolo-pyrimidine derivatives could inhibit viral replication in various cell lines, suggesting a mechanism involving interference with viral polymerases or proteases .
Anticancer Potential
The anticancer activity of thiazolo-pyrimidine derivatives has been extensively studied. For instance, a synthesis of related compounds demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent derivatives showed IC50 values significantly lower than standard chemotherapeutics .
Case Study: Cytotoxicity Assessment
In a comparative study, several thiazolo-pyrimidine derivatives were tested for their cytotoxicity against MCF-7 cells. The results indicated that compounds with electron-withdrawing groups at the 2-position exhibited enhanced activity:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.5 |
| Reference Drug (Cisplatin) | 10.0 |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of thiazolo-pyrimidines. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis.
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting normal cell cycle progression.
- Antioxidant Properties : Certain thiazole derivatives exhibit antioxidant activity, contributing to their overall therapeutic effects .
Q & A
What are the standard synthetic routes for 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine, and how are intermediates characterized?
Basic
The compound is synthesized via cyclization reactions using polyphosphoric acid or by reacting ethyl carboxilate derivatives with amines under reflux conditions. Key intermediates, such as brominated precursors, are often generated first. Structural confirmation of intermediates and final products relies on ¹H NMR, ¹³C NMR, and IR spectroscopy to verify substituent positions and functional groups (e.g., trifluoromethyl and chloromethyl moieties) .
How can nucleophilic substitution reactions at the chloromethyl group be optimized for higher selectivity?
Advanced
The chloromethyl group’s reactivity is influenced by electron-withdrawing effects from the trifluoromethyl substituent. To enhance selectivity:
- Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.
- Employ catalysts like triethylamine (Et₃N) to deprotonate nucleophiles (e.g., amines or thiols).
- Control temperature (reflux vs. room temperature) to minimize side reactions.
Reaction progress should be monitored via TLC with n-hexane/EtOAc (6:4) solvent systems .
What spectroscopic and computational methods resolve structural ambiguities in thiazolo-pyrimidine derivatives?
Advanced
For ambiguous NMR signals (e.g., overlapping peaks in fused-ring systems):
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Use DFT calculations to predict chemical shifts and compare with experimental data.
- Validate crystallographic data via single-crystal X-ray diffraction (e.g., CCDC deposition) .
How do structural modifications influence the compound’s bioactivity as a dihydrophosphohydrolase inhibitor?
Advanced
The trifluoromethyl group enhances metabolic stability and binding affinity to enzyme active sites. Modifications at the 7-chloro position:
- Electron-withdrawing groups (e.g., nitro) increase electrophilicity, improving enzyme inhibition.
- Bulkier substituents may reduce activity due to steric hindrance.
In vitro assays against ENTPDase1/2/3 and DPP-4 should be conducted with standardized protocols to minimize variability .
What strategies mitigate contradictions in reported antibacterial activity data?
Advanced
Discrepancies may arise from differences in bacterial strains, compound purity, or assay conditions. To address this:
- Reproduce studies using ≥95% pure compound (HPLC-validated).
- Test against reference strains (e.g., S. aureus ATCC 25923) with controlled MIC protocols.
- Compare analogs (e.g., pyrazolo[4,3-d]pyrimidines) to identify structure-activity trends .
How can radical reactivity of the trifluoromethyl group be exploited in synthetic applications?
Advanced
The CF₃ group participates in radical trifluoromethylation under UV light or initiators (e.g., AIBN). Applications include:
- Coupling with alkenes/alkynes to form C–CF₃ bonds.
- Generating carbon-centered radicals for heterocycle functionalization.
Optimize yields by adjusting radical initiator concentrations (0.1–1.0 eq.) and reaction times .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced
Key challenges include:
- Byproduct formation during cyclization (e.g., sulfoxides from over-oxidation).
- Purification : Use column chromatography with silica gel (230–400 mesh) or recrystallization (methanol/water).
- Monitor batch consistency via HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) .
How does the compound’s reactivity compare to structurally similar pyrimidine derivatives?
Basic
Compared to 2-chloro-5-(trifluoromethyl)pyrimidine:
- The fused thiazolo ring increases planarity , enhancing π-π stacking in enzyme binding.
- The chloromethyl group enables SN2 substitutions , whereas pyrimidine halogens favor electrophilic aromatic substitutions.
Such differences guide applications in drug design vs. material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
